molecular formula C20H14N2O4 B038960 1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene CAS No. 120812-52-4

1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene

Cat. No. B038960
CAS RN: 120812-52-4
M. Wt: 346.3 g/mol
InChI Key: BGRKSNLDCBTZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene, also known as 1,8-DNBE, is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a potent mutagen and carcinogen, and exposure to this chemical is associated with increased risk of cancer and other health problems.

Mechanism of Action

The mechanism of action of 1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene involves the formation of reactive intermediates that can bind to DNA and cause mutations. These intermediates can also lead to the formation of adducts, which are covalent bonds between the chemical and DNA. These adducts can cause DNA damage, which can lead to mutations and ultimately cancer.
Biochemical and Physiological Effects
Exposure to 1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been shown to cause a variety of biochemical and physiological effects. These include oxidative stress, inflammation, DNA damage, and changes in gene expression. These effects can lead to the development of cancer and other health problems.

Advantages and Limitations for Lab Experiments

1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene is a useful compound for studying the mutagenic and carcinogenic effects of PAHs because it is highly reactive and can cause DNA damage. However, it is also a potent toxin and must be handled with care. In addition, its use in lab experiments is limited by its low solubility in water and its tendency to form aggregates.

Future Directions

There are many potential future directions for research on 1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene. These include investigating the role of specific enzymes and cellular processes in the development of cancer, developing new methods for detecting and measuring DNA damage, and exploring the use of 1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene as a therapeutic target for cancer treatment. In addition, further research is needed to better understand the environmental sources of 1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene and its potential health effects on humans and wildlife.

Synthesis Methods

1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene is typically synthesized by nitration of benzo(e)pyrene, which is a PAH found in coal tar and cigarette smoke. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid, and the resulting product is purified by recrystallization.

Scientific Research Applications

1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene is widely used in scientific research as a model compound for studying the mutagenic and carcinogenic effects of PAHs. It is used to investigate the mechanism of DNA damage and repair, as well as the role of various enzymes and cellular processes in the development of cancer.

properties

CAS RN

120812-52-4

Product Name

1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

1,8-dinitro-9,10,11,12-tetrahydrobenzo[e]pyrene

InChI

InChI=1S/C20H14N2O4/c23-21(24)15-9-7-11-5-6-12-8-10-16(22(25)26)20-14-4-2-1-3-13(14)19(15)17(11)18(12)20/h5-10H,1-4H2

InChI Key

BGRKSNLDCBTZRS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

120812-52-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.